molecular formula C23H20N4O4 B2481137 methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1261003-09-1

methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

Cat. No. B2481137
CAS RN: 1261003-09-1
M. Wt: 416.437
InChI Key: MHBKDFFCXSPDQT-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as esters. Esters are compounds containing a functional group with the structure -COO-, where the carbon atom is attached to an oxygen atom by a double bond and to a third atom (usually carbon) by a single bond .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the solubility of a compound can be determined by dissolving it in various solvents and observing whether a solution forms .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s 1,2,3-triazole moiety is a versatile scaffold that has been explored in drug development. Researchers have synthesized various derivatives based on this motif, some of which exhibit promising pharmacological activities. In particular, the pyrazole ring, present in this compound, is a crucial pharmacophore. Pyrazole-containing drugs have been used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, they show potential in cancer treatment, obesity management, and cytoprotection .

Heterocyclic Chemistry

The newly synthesized heterocycle, formed by the reaction of the title compound, demonstrates interesting structural features. Its effective co-planarity of the methyltriazolyl, pyrazolyl, methanehydrazonoyl, and phenyl groups contributes to its stability and potential reactivity. X-ray diffraction and spectral analyses confirm its structure .

Organic Synthesis

The compound’s synthesis involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. The resulting heterocycle is obtained in a 95% yield after purification. This synthetic route highlights the importance of hydrazones in organic chemistry .

Fries Rearrangement

While not directly related to this compound, the Fries rearrangement of 4-methoxyphenyl benzoate catalyzed by sulfated zirconia is an interesting topic. It involves the migration of an aryl group from the ester to the benzene ring, leading to the formation of a new compound .

Material Science

Investigating the compound’s physical properties, such as solubility, melting point, and crystal structure, could be relevant for material science applications. Crystallographic studies may reveal its packing arrangement and intermolecular interactions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. For example, some esters are known to target β-catenin, inducing its ubiquitination and proteasomal degradation .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be combustible, while others may be harmful if swallowed or inhaled .

properties

IUPAC Name

methyl 2-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-9-11-16(12-10-15)21-25-22(31-26-21)19-8-5-13-27(19)14-20(28)24-18-7-4-3-6-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBKDFFCXSPDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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